ZK824859 is a synthetic compound identified as a potent inhibitor of urokinase plasminogen activator (uPA), a serine protease involved in various physiological processes, including fibrinolysis and cell migration. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of multiple sclerosis, where it has demonstrated efficacy in reducing clinical symptoms in experimental models . The chemical structure of ZK824859 is characterized by specific functional groups that enhance its selectivity towards uPA over tissue plasminogen activator (tPA) due to steric and electronic interactions with the enzyme's active site .
ZK824859 is classified under small molecule inhibitors targeting serine proteases. It is specifically designed to inhibit uPA, which plays a crucial role in the degradation of fibrin clots and is implicated in cancer metastasis and inflammatory diseases . The compound's unique properties make it a candidate for further research into its mechanisms of action and potential therapeutic applications.
The synthesis of ZK824859 involves several key steps that are typical for the production of small molecule inhibitors. While detailed synthetic routes are not explicitly provided in the available literature, compounds of similar structure often utilize methods such as:
Technical details regarding specific reagents and conditions used in the synthesis of ZK824859 would require access to proprietary research data or patents.
ZK824859's molecular structure can be described as follows:
ZK824859 primarily acts through non-covalent interactions with uPA, inhibiting its enzymatic activity. The compound does not undergo enzymatic cleavage; rather, it binds to the active site, preventing substrate access. Key reactions include:
The mechanism by which ZK824859 exerts its effects involves:
ZK824859 exhibits several notable physical and chemical properties:
Specific numerical values for these properties would need to be sourced from experimental data or chemical databases.
ZK824859 has potential applications in:
ZK824859 emerged from targeted drug discovery efforts to develop selective urokinase plasminogen activator (uPA) inhibitors for oncology and autoimmune diseases. It was first described in pharmacological literature as a benzylamine-class compound designed to overcome the pharmacokinetic limitations of earlier amidine/guanidine-based inhibitors [5] [7]. The molecule was structurally optimized for oral bioavailability, distinguishing it from first-generation uPA inhibitors that suffered from poor absorption and rapid clearance [7]. Preclinical characterization revealed its nanomolar potency against human uPA (IC₅₀ = 79 nM), with significantly weaker inhibition of tissue plasminogen activator (tPA; IC₅₀ = 1,580 nM) and plasmin (IC₅₀ = 1,330 nM) [1] [4]. This selectivity profile positioned ZK824859 as a candidate for in vivo validation in disease models relevant to uPA's pathological roles.
Table 1: Enzymatic Inhibition Profile of ZK824859
Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. uPA) |
---|---|---|
Human uPA | 79 | 1.0 |
Human tPA | 1,580 | 20.0 |
Human Plasmin | 1,330 | 16.8 |
Mouse uPA | 410 | 5.2* |
*Fold reduction in potency relative to human uPA [1] [6]
As a small-molecule uPA inhibitor (molecular weight: 414.40 g/mol; chemical formula C₂₂H₂₀F₂N₂O₄), ZK824859 belongs to the benzylamine structural class [4] [7]. Its core pharmacophore features a fluorinated benzyloxy scaffold linked to a chiral carboxylic acid moiety, enabling critical interactions within uPA's catalytic domain [4]. Unlike rigid amidine-based inhibitors (e.g., UK-371804), ZK824859 lacks strongly basic groups, contributing to improved membrane permeability [7] [9].
X-ray crystallographic studies of analogous uPA inhibitors reveal a conserved binding mechanism:
Notably, ZK824859 exhibits species-dependent potency, with 5-fold lower efficacy against mouse uPA (IC₅₀ = 410 nM) than human uPA [1] [6]. This divergence arises from subtle differences in S1β subsite residues between species, complicating murine translational studies but informing human therapeutic predictions [5] [9].
ZK824859 represents a pharmacologically significant advance in targeting the uPA system due to its dual mechanisms:
Proteolytic Cascade DisruptionBy inhibiting uPA-mediated plasminogen activation, ZK824859 prevents downstream ECM degradation and growth factor liberation (e.g., VEGF, TGF-β) [2] [9]. This indirectly suppresses matrix metalloproteinase (MMP) activation, a key mediator of tissue invasion in cancer and inflammation [2] [9].
Non-Proteolytic Signaling ModulationuPA-uPAR interactions activate oncogenic pathways (Ras/MAPK, PI3K/AKT). ZK824859 reduces uPAR-dependent cell migration and angiogenesis by limiting proteolytic uPAR maturation and disrupting uPA-uPAR-integrin complexes [2] [9].
Table 2: Pharmacodynamic Effects of ZK824859 in Disease Models
Disease Context | Model System | Key Outcomes |
---|---|---|
Multiple Sclerosis | Chronic mouse EAE | 50 mg/kg b.i.d. reduced clinical scores by 80% |
Metastatic Cancer | In vitro invasion | Reduced tumor cell invasion by 60–75%* |
Tumor Microenvironment | Angiogenesis assays | Impaired endothelial tube formation* |
*Predicted effects based on uPA inhibition mechanisms [1] [2] [5]
The compound's oral bioavailability enables systemic exposure required for CNS and metastatic disease applications, distinguishing it from peptide-based uPA inhibitors (e.g., Bicyclic UK18) restricted to topical use [1] [5]. Ongoing research explores ZK824859 analogs to enhance human/mouse cross-reactivity and brain penetration [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7